1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound with a molecular formula of C21H24N2O. This compound is characterized by its benzimidazole core, which is substituted with an allyl group and a phenoxy methyl group containing isopropyl and methyl substituents. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through a nucleophilic substitution reaction using a phenol derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole: Lacks the allyl group but shares the phenoxy methyl substitution.
1-allyl-2-methyl-1H-benzimidazole: Contains the allyl group but lacks the phenoxy methyl substitution.
Uniqueness
1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole is unique due to the combination of its allyl and phenoxy methyl substitutions, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations.
Properties
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-12-23-19-9-7-6-8-18(19)22-21(23)14-24-20-13-16(4)10-11-17(20)15(2)3/h5-11,13,15H,1,12,14H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCBEKJUZHVKSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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